1,6-Dichlorophthalazine
Overview
Description
1,6-Dichlorophthalazine is an organic compound with the molecular formula C8H4Cl2N2 It is a derivative of phthalazine, where two chlorine atoms are substituted at the 1 and 6 positions of the phthalazine ring
Preparation Methods
1,6-Dichlorophthalazine can be synthesized through several synthetic routes. One common method involves the chlorination of phthalazine. The reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent unwanted side reactions.
Another method involves the reaction of 6-chlorophthalazinone with phosphorus oxychloride. This reaction proceeds under reflux conditions, and the product is purified through recrystallization from an appropriate solvent such as ethanol.
Chemical Reactions Analysis
1,6-Dichlorophthalazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium amide or thiourea.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of phthalazine derivatives with additional functional groups.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of phthalazine derivatives with reduced chlorine content.
Scientific Research Applications
1,6-Dichlorophthalazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds. Its derivatives have been studied for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.
Material Science: The compound is used in the development of novel polymers and materials with unique properties. It can be incorporated into polymer backbones to enhance thermal stability and mechanical strength.
Biological Studies: Researchers use this compound as a probe to study enzyme mechanisms and interactions due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of 1,6-Dichlorophthalazine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives inhibit the activity of enzymes like vascular endothelial growth factor receptor II (VEGFR-2), which plays a crucial role in angiogenesis. The inhibition occurs through binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
1,6-Dichlorophthalazine can be compared with other dichlorophthalazine derivatives such as 1,4-Dichlorophthalazine. While both compounds share a similar core structure, the position of the chlorine atoms significantly affects their chemical reactivity and applications. For instance, 1,4-Dichlorophthalazine is more commonly used in the synthesis of medicinal compounds due to its favorable reactivity profile.
Similar Compounds
- 1,4-Dichlorophthalazine
- 1,5-Dichlorophthalazine
- 1,8-Dichlorophthalazine
Properties
IUPAC Name |
1,6-dichlorophthalazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-1-2-7-5(3-6)4-11-12-8(7)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAZDQHYBIRAMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=NC=C2C=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558892 | |
Record name | 1,6-Dichlorophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124556-78-1 | |
Record name | 1,6-Dichlorophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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